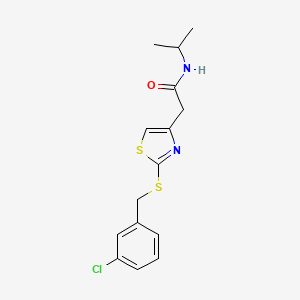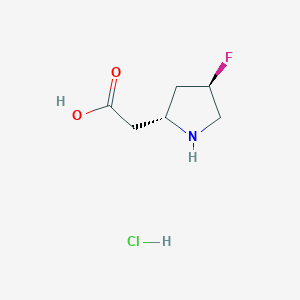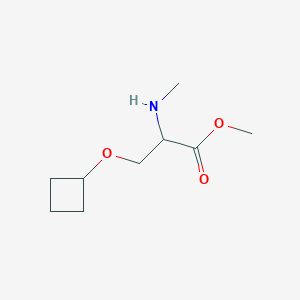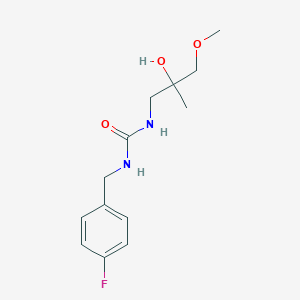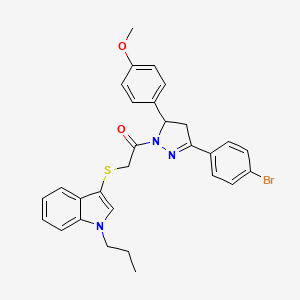![molecular formula C27H21N5O7 B2752226 2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(4-methoxyphenyl)acetamide CAS No. 894931-01-2](/img/structure/B2752226.png)
2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(4-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C27H21N5O7 and its molecular weight is 527.493. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
H1-antihistaminic Agents
A series of 1-substituted-4-(3-methoxyphenyl)-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones were synthesized and tested for their in vivo H1-antihistaminic activity, showing significant protection against histamine-induced bronchospasm in guinea pigs. One compound emerged as highly potent, suggesting the potential for these molecules to serve as a new class of H1-antihistaminic agents with minimal sedation effects compared to chlorpheniramine maleate (Alagarsamy et al., 2009).
Antimicrobial and Antiprotozoal Agents
Quinoxaline-based 1,3,4-oxadiazoles were synthesized and evaluated for their antimicrobial and antiprotozoal activities. The results indicated promising antibacterial, antifungal, and anti-Trypanosoma cruzi activities, with one lead compound showing notable efficacy in a short-term in vivo model against T. cruzi, highlighting the therapeutic potential of these hybrids (Patel et al., 2017).
Tubulin Polymerization Inhibitors and Vascular Disrupting Agents
A series of 1-phenyl-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, designed as CA-4 analogues, were tested for their tubulin polymerization and growth inhibitory activities. Some derivatives showed potent inhibition of tubulin assembly and anticancer activity across a panel of cancer cell lines, suggesting their potential as vascular disrupting agents (Driowya et al., 2016).
Anti-inflammatory and Analgesic Activities
New 1,3,4-oxadiazole derivatives linked to the quinazolin-4-one ring were synthesized and evaluated for their toxicity, tumour inhibition, antioxidant, analgesic, and anti-inflammatory actions. These compounds showed moderate inhibitory effects in all assays, indicating their potential for therapeutic use in managing pain and inflammation (Faheem, 2018).
Eigenschaften
CAS-Nummer |
894931-01-2 |
|---|---|
Molekularformel |
C27H21N5O7 |
Molekulargewicht |
527.493 |
IUPAC-Name |
2-[6,8-dioxo-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-[1,3]dioxolo[4,5-g]quinazolin-5-yl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C27H21N5O7/c1-36-18-9-7-17(8-10-18)28-23(33)13-31-20-12-22-21(37-15-38-22)11-19(20)26(34)32(27(31)35)14-24-29-25(30-39-24)16-5-3-2-4-6-16/h2-12H,13-15H2,1H3,(H,28,33) |
InChI-Schlüssel |
FULLBXAKZGJCQJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C3=CC4=C(C=C3C(=O)N(C2=O)CC5=NC(=NO5)C6=CC=CC=C6)OCO4 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





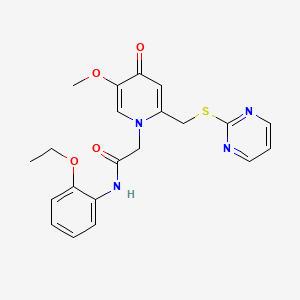
![2-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2752147.png)
![5-Fluoro-2-[2-(piperidin-1-yl)ethoxy]benzamide](/img/structure/B2752150.png)
![Ethyl 4-[3-(7-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanoyl]piperazine-1-carboxylate](/img/structure/B2752152.png)
![2-((2-(sec-butyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)butanamide](/img/structure/B2752153.png)
